alpha-Zearalenol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-QDKLYSGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022402 | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36455-72-8, 36455-71-7 | |
| Record name | (-)-α-Zearalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36455-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ZEARALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Zearalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions
Estrogenic Activity and Endocrine Disruption
α-Zearalenol functions as a xenoestrogen, mimicking the effects of endogenous estrogens due to its structural similarity to 17β-estradiol. mednexus.orgresearchgate.netfrontiersin.org This structural resemblance allows it to interact with estrogen receptors and subsequently disrupt normal endocrine function. mednexus.org
Affinity and Binding to Estrogen Receptors (ER-alpha and ER-beta)
α-Zearalenol exhibits a strong affinity for estrogen receptors (ERs), including both ER-alpha (ERα) and ER-beta (ERβ). besjournal.comtamirna.com Its ability to bind to these receptors is a key mechanism underlying its estrogenic activity. Studies have shown that α-Zearalenol demonstrates a greater ability to bind to estrogen receptors compared to zearalenone (B1683625) and beta-zearalenol (B137171) (β-ZOL). besjournal.com
Comparison of Estrogenic Potency with Zearalenone and 17β-Estradiol
α-Zearalenol is recognized as having stronger estrogenic potency than its parent compound, zearalenone. researchgate.netnih.govnih.govmdpi.comwhiterose.ac.uk Research indicates that α-Zearalenol can be approximately 70 times more potent than zearalenone. researchgate.netnih.gov When compared to the endogenous estrogen 17β-estradiol, α-Zearalenol is slightly less potent. researchgate.netnih.govnih.gov
Data from reporter gene assays assessing estrogenic potency (EC50 values) highlight these differences:
| Compound | EC50 (nM) | Relative Potency (vs. ZEN) | Relative Potency (vs. 17β-Estradiol) |
| 17β-Estradiol | 0.015 ± 0.002 | ~107 | 1 |
| α-Zearalenol | 0.022 ± 0.001 | ~70 | ~0.68 |
| Zearalenone | 1.6 ± 0.23 or 1.32 ± 0.10 whiterose.ac.uk | 1 | ~0.009 |
| β-Zearalenol | ~0.8 | ~2 | ~0.018 |
Note: EC50 values represent the half maximal effective concentration, with lower values indicating higher potency. Relative potency is an approximation based on the ratio of EC50 values.
In some contexts, α-Zearalenol has been shown to be more potent than 17β-estradiol at certain concentrations in inhibiting specific cellular processes, such as the expression of integrin β3 mRNA induced by angiotensin II. besjournal.com
Modulation of Estrogen-Responsive Gene Transcription
Upon binding to ERs, the α-Zearalenol-receptor complex can act as a transcription factor, interacting with estrogen-responsive elements (EREs) in the promoter regions of target genes. researchgate.netbesjournal.comtamirna.com This interaction can lead to the induction or modulation of transcription of genes regulated by estrogen. researchgate.netbesjournal.comontosight.ai Studies using reporter gene assays have demonstrated that α-Zearalenol can activate ER transcription. whiterose.ac.uk Co-incubation of α-Zearalenol with 17β-estradiol can modulate the ER transcriptional response induced by 17β-estradiol alone, showing both increased induction at lower doses and dose-dependent inhibition at higher doses of α-Zearalenol. whiterose.ac.uk
Interference with Steroidogenesis and Hormone Production
α-Zearalenol can interfere with steroidogenesis, the process by which steroid hormones are synthesized. researchgate.netmednexus.orgnih.gov This interference can lead to altered production levels of various hormones. researchgate.netnih.gov
Impact on Progesterone, Estradiol (B170435), Testosterone (B1683101), and Cortisol Synthesis
Studies using in vitro models, such as the H295R steroidogenesis assay, have shown that α-Zearalenol can increase the production of progesterone, estradiol, testosterone, and cortisol. researchgate.netnih.govnih.govcapes.gov.br Peak production of these hormones was observed at a concentration of 10 μM α-Zearalenol in the H295R assay. researchgate.netnih.govcapes.gov.br However, at higher concentrations (e.g., 100 μM), cell viability decreased, and hormone levels were significantly reduced, with the exception of progesterone. researchgate.netnih.govcapes.gov.br Specifically, at 10 μM, β-Zearalenol increased estradiol concentrations more than α-Zearalenol or zearalenone. researchgate.netnih.govcapes.gov.br
Interactive Data Table: Impact of Mycoestrogens on Hormone Production in H295R Cells (at 10 μM)
| Compound | Estradiol Production (pg/ml) |
| α-Zearalenol | 494 ± 60 |
| β-Zearalenol | 562 ± 59 |
| Zearalenone | 375 ± 43 |
Data based on findings in the H295R steroidogenesis assay at 10 μM concentration. researchgate.netnih.govcapes.gov.br
α-Zearalenol has also been shown to suppress hCG-induced testosterone secretion in mouse Leydig cells. nih.gov This suppressive effect correlates with a decrease in the transcription levels of key steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase-1 (3β-HSD-1), P450scc, and StAR. nih.gov
Disruption of Pituitary Gonadotropin Secretion (e.g., LH, FSH)
α-Zearalenol can disrupt the secretion of pituitary gonadotropins, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). researchgate.net Studies in pigs have demonstrated that α-Zearalenol can significantly inhibit the synthesis and secretion of FSH in the pituitary gland. researchgate.netnih.govresearchgate.netmdpi.comoup.com This effect on FSH secretion may occur through the non-classical estrogen membrane receptor GPR30 and involve the LIM homeodomain transcription factor LHX3. nih.govresearchgate.netmdpi.comoup.com While α-Zearalenol has been shown to inhibit FSH, some studies indicate it has no effect on LH levels in pigs. nih.govresearchgate.net However, other research suggests that metabolites of zearalenone, including α-Zearalenol, can reduce LH secretion from anterior pituitary cells, although zearalenone itself showed a stronger effect in one study. mdpi.com The effects of α-Zearalenol on gonadotropins may be influenced by the dosage and duration of exposure. oup.com
Interaction with Androgen Receptors (ARs)
Beyond its well-documented interactions with estrogen receptors, alpha-Zearalenol has also been shown to interact with androgen receptors (ARs). Research indicates that α-Zearalenol acts as an androgen receptor antagonist caymanchem.combiomol.com. Studies using in vitro receptor-specific bioassays have assessed the anti-androgenic activities of zearalenone and its metabolites caymanchem.com. This compound has demonstrated antagonistic activity mediated by human ARs in PALM cells ncats.io. The half maximal inhibitory concentration (IC50) for α-Zearalenol as an androgen receptor antagonist in the human receptor is reported as 4,170 nM caymanchem.combiomol.com.
Cellular Signaling Pathways Modulation
This compound modulates various cellular signaling pathways, contributing to its biological effects.
Oxidative Stress Induction and Antioxidant System Perturbation
This compound is capable of inducing oxidative stress and perturbing the cellular antioxidant system nih.govnih.gov. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products mdpi.com. Mycotoxin-induced oxidative stress and damage are suggested to play a significant role in the cytotoxic effects of zearalenone and its metabolites, including α-Zearalenol nih.gov.
Reactive Oxygen Species (ROS) Generation
This compound contributes to the generation of reactive oxygen species (ROS) caymanchem.comnih.govresearchgate.net. Elevated ROS levels have been observed in various cell lines upon exposure to α-Zearalenol nih.gov. For instance, exposure of HepG2 cells to α-Zearalenol at concentrations ranging from 6.25 to 25 µM resulted in elevated ROS levels, showing a 1.5- to 7-fold increase based on the formation of 2',7'-dichlorofluorescein (B58168) (DCF) nih.gov. In isolated phorbol (B1677699) 12-myristate 13-acetate-stimulated pig neutrophils, α-Zearalenol increased intracellular superoxide (B77818) levels when used at a concentration of 1 µM caymanchem.combiomol.com. Studies on RAW264.7 macrophages have also shown that α-Zearalenol can induce ROS production researchgate.net.
Lipid Peroxidation
Oxidative stress induced by mycotoxins, including α-Zearalenol, can lead to lipid peroxidation researchgate.netresearchgate.net. Lipid peroxidation is a process where free radicals steal electrons from lipids in cell membranes, resulting in cellular damage unizar.es. Increased levels of malondialdehyde (MDA), a metabolite of lipid peroxidation, are directly linked to reduced enzymatic antioxidant activity unizar.esmdpi.com.
Impact on Antioxidant Enzymes (e.g., SOD, Catalase, GPx)
This compound influences the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) nih.govnih.gov. These enzymes are part of the cellular defense system against oxidative damage nih.govnih.gov.
Studies on human neuroblastoma cells (SH-SY5Y) exposed to α-Zearalenol revealed an increase in the activity of GPx and SOD, while CAT activity decreased significantly nih.gov. Specifically, GPx activity increased up to 24-fold after 24 hours of exposure to individual treatments, and SOD activity increased up to 3.5-fold after 48 hours nih.gov. Conversely, CAT activity decreased by up to 92% after 24 hours in most treatments nih.gov.
In HepG2 cells, exposure to α-Zearalenol at concentrations from 6.25 to 25 µM led to increased GPx and SOD activities (50%-90% and 26%-70% increase, respectively) and decreased CAT activity (62%-25% decrease) nih.gov.
The following table summarizes the observed impact of α-Zearalenol on the activity of certain antioxidant enzymes in different cell lines:
| Cell Line | Enzyme | Effect on Activity (compared to control) | Reference |
| SH-SY5Y | GPx | Increased (up to 24-fold) | nih.gov |
| SH-SY5Y | SOD | Increased (up to 3.5-fold) | nih.gov |
| SH-SY5Y | CAT | Decreased (up to 92%) | nih.gov |
| HepG2 | GPx | Increased (50%-90%) | nih.gov |
| HepG2 | SOD | Increased (26%-70%) | nih.gov |
| HepG2 | CAT | Decreased (62%-25%) | nih.gov |
Apoptosis and Cell Cycle Regulation
This compound can influence apoptosis and cell cycle regulation nih.govresearchgate.netmdpi.com. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis mdpi.com. Mycotoxins like α-Zearalenol have been shown to induce apoptosis in various cell types nih.govresearchgate.netmdpi.com.
In RAW264.7 macrophages, α-Zearalenol induced cell death primarily through apoptosis nih.gov. The zearalenone metabolites, including α-Zearalenol, have been shown to induce loss of mitochondrial membrane potential (MMP), changes in the mitochondrial levels of Bcl-2 and Bax proteins, and the cytoplasmic release of cytochrome c and apoptosis-inducing factor (AIF) nih.govresearchgate.net. The activation of p53, JNK, or p38 kinase by zearalenone metabolites is considered a main upstream signal for the mitochondrial alteration of Bcl-2/Bax signaling pathways and intracellular ROS generation, while MMP loss and nuclear translocation of AIF are critical downstream events for apoptosis mediated by these metabolites in macrophages nih.govnih.gov.
Studies have also indicated that α-Zearalenol can influence the apoptosis and proliferation of cultured granulosa cells from equine ovaries nih.gov. High concentrations of zearalenone, and by extension its metabolites like α-Zearalenol, can induce cell apoptosis and oxidative stress mdpi.com.
Caspase Activation (e.g., Caspase-3, Caspase-9)
The involvement of caspase activation in this compound-induced cell death appears to be cell-type dependent. Some studies suggest that this compound can promote apoptosis via a mitochondrion-mediated caspase-dependent pathway researchgate.net. Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation can lead to the activation of executioner caspases like caspase-3 wikipedia.orgcpn.or.kr. Caspase-3 is a crucial protease responsible for dismantling cellular components during apoptosis wikipedia.org. However, other research, particularly in RAW264.7 macrophages, has indicated that this compound and beta-Zearalenol may mediate cell death via a mitochondrial pathway without significant caspase activation researchgate.net. This highlights the complexity and variability of this compound's effects across different cellular models.
Modulation of Apoptosis-Inducing Factor (AIF), Bcl-2, and Bax Proteins
This compound has been observed to modulate the expression and localization of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis. Specifically, studies have shown mitochondrial changes in the expression of Bcl-2 and Bax proteins following exposure to this compound researchgate.netnih.gov. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. The balance between Bax and Bcl-2 is a key determinant of whether a cell undergoes apoptosis jst.go.jp. An increased Bax/Bcl-2 ratio is generally associated with the induction of apoptosis jst.go.jpd-nb.info. Furthermore, cytoplasmic release of Apoptosis-Inducing Factor (AIF) has been noted in response to this compound researchgate.netnih.gov. AIF is a mitochondrial protein that, upon translocation to the nucleus, can induce chromatin condensation and DNA fragmentation independently of caspases researchgate.net. Knockdown of AIF has been shown to diminish cell death induced by ZEN metabolites, suggesting AIF plays a critical role in this compound-mediated apoptosis in certain cells nih.gov.
Cell Cycle Arrest and Proliferation Effects in Specific Cell Lines
The effects of this compound on cell cycle progression and proliferation can vary depending on the cell line and concentration. While zearalenone itself has been shown to induce cell cycle arrest, particularly at the G2/M phase, and inhibit proliferation in various cell types mdpi.comresearchgate.netcell-stress.com, the specific effects of this compound are also being investigated. Some studies suggest that this compound can stimulate cell proliferation in certain cell types, such as granulosa cells mdpi.com. Conversely, in other cell lines, this compound, similar to its parent compound, may contribute to the inhibition of cell viability and induction of cell death, which can be linked to disruptions in cell cycle progression researchgate.netmdpi.com. Research indicates that ZEN and its metabolites can cause cell cycle arrest and affect the expression of cell cycle-regulated proteins mdpi.com.
Inflammatory Response Modulation
This compound has been implicated in modulating inflammatory responses, although the observed effects can be complex and depend on the experimental model and concentration. Studies have shown that this compound can influence the synthesis and expression of pro-inflammatory cytokines researchgate.netnih.gov.
Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-8)
Research indicates that this compound can affect the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). Some studies suggest that this compound, similar to zearalenone, can increase the expression and synthesis of pro-inflammatory cytokines like TNF-α, IL-8, and IL-1β in certain contexts plos.orgfrontiersin.orgsemanticscholar.org. For instance, exposure of a monocytic cell line to low levels of this compound resulted in a pro-inflammatory effect by promoting IL-1β synthesis nih.gov. However, other studies have shown that this compound can decrease the synthesis of IL-8 in certain immune cells in a dose-dependent manner researchgate.netsemanticscholar.orgnih.gov. The modulation of these cytokines by this compound suggests its potential to influence the inflammatory microenvironment.
Here is a summary of some research findings on this compound's effects on pro-inflammatory cytokines:
| Cell Type/Model | This compound Concentration | Observed Effect on Cytokine | Cytokine | Source |
| hER+ IL-1β-CAT+ monocytic cell line | 50 ng/mL | Promotes synthesis | IL-1β | nih.gov |
| Swine PMNs | 10 µM | Decreased synthesis | IL-8 | researchgate.netsemanticscholar.orgnih.gov |
| Swine peripheral blood cells | Not specified (derivatives) | Inhibited expression | IL-1β, IL-8, TNF-α | researchgate.net |
Interaction with Cytochrome P450 Enzymes (e.g., PXR, CAR, AhR)
Cytochrome P450 (CYP) enzymes are crucial for the biotransformation of both endogenous and exogenous compounds, including mycotoxins. mdpi.comfrontiersin.org Zearalenone and its reduced metabolites, including this compound, can undergo oxidation catalyzed by CYP enzymes, primarily from the CYP1A, CYP2C, and CYP3A subfamilies, with a minor contribution from CYP2D in humans. frontiersin.org
Studies have indicated that zearalenone can induce the expression of certain CYP enzymes, such as CYP3A4, CYP2B6, and CYP1A1, by activating their transcriptional regulators, including the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and aryl hydrocarbon receptor (AhR). mdpi.comfrontiersin.org While this research primarily focuses on zearalenone, the close metabolic relationship between zearalenone and this compound suggests potential interactions of this compound with these pathways. PXR and CAR are nuclear receptors that regulate the transcription of genes encoding phase I and II drug-metabolizing enzymes and transporters, playing a key role in the detoxification and elimination of xenobiotics. nih.gov AhR activation also leads to the transcription of genes like CYP1A1 and CYP1B1, involved in the metabolism of various compounds. nih.gov In vitro studies have shown that zearalenone and zearalenols are relatively strong inhibitors of CYP3A4 and moderate inhibitors of CYP1A2 and CYP2C9. nih.gov Specifically, CYP1A2 has been shown to reduce this compound levels in depletion assays. nih.gov
Molecular Targets Beyond Estrogen Receptors
This compound's effects extend beyond binding to estrogen receptors, involving direct cellular damage and disruption of physiological barriers. mdpi.comacs.orgresearchgate.net
Direct Damage to DNA and DNA Adduct Formation
This compound, along with its parent compound zearalenone, has demonstrated genotoxic potential. nih.govnih.govresearchgate.net While some genotoxicity assays for zearalenone have shown negative results, zearalenone and its estrogenic metabolites have shown positive DNA damaging effects in recombination tests. nih.gov
Studies using a 32P-postlabeling method have detected DNA adducts in the tissues of female mice treated with zearalenone. nih.gov Multiple DNA adducts were found in the kidney and liver after both intraperitoneal and oral administration of zearalenone. nih.gov DNA adducts were also observed in mouse ovaries after repeated doses. nih.gov Although this research primarily focuses on zearalenone, the metabolic conversion of zearalenone to this compound suggests that this compound may contribute to or be involved in the observed DNA damage and adduct formation. wikipedia.orgresearchgate.net The catechol metabolites of this compound have been shown to exhibit a DNA-damaging potential comparable to that of the catechol metabolites of endogenous estrogens like estradiol. researchgate.net This damage can occur through the formation of reactive semiquinones and quinones that can alkylate DNA or produce reactive oxygen species. researchgate.net
Research indicates that zearalenone induces genotoxicity through various mechanisms, including DNA fragmentation, micronucleus formation, DNA adduct formation, chromosomal aberrations, and apoptosis. nih.govresearchgate.net this compound has also been shown to induce oxidative stress and DNA damage. researchgate.net
Disruption of Blood-Testis Barrier Integrity
The blood-testis barrier (BTB), formed by Sertoli cells, is a critical structure for maintaining spermatogenesis and is a known target for environmental toxicants. mdpi.comresearchgate.net Damage to the BTB can lead to impaired spermatogenesis and infertility. mdpi.com
Studies investigating the effects of zearalenone, the precursor to this compound, have shown that it can disrupt the integrity of the blood-testis barrier. mdpi.comresearchgate.netnih.govmdpi.comnih.gov Exposure to zearalenone has been linked to severe testicular damage, including a decrease in the expression of BTB junction-related proteins such as occludin, claudin-11, and Cx43. mdpi.comnih.gov This disruption is accompanied by an increase in autophagy-related proteins and elevated levels of cytoplasmic Ca2+. mdpi.comnih.gov Inhibition of autophagy or cytoplasmic Ca2+ has been shown to reduce the effects of zearalenone on Sertoli cell BTB integrity. mdpi.comnih.gov
While much of the research on BTB disruption has focused on zearalenone, the significant estrogenic potency of this compound and its formation as a major metabolite suggest its potential involvement in this mechanism. wikipedia.orgresearchgate.net Zearalenone exposure, and potentially exposure to its metabolites like this compound, can cause destruction of seminiferous tubules and damage to BTB integrity in animal models. researchgate.netmdpi.com This damage is associated with altered morphology and ultrastructure of the BTB. researchgate.net
Biological Effects and Toxicological Outcomes
Reproductive System Toxicity
Alpha-Zearalenol, as an estrogenic compound, significantly impacts the female reproductive system, leading to various toxicological outcomes. mdpi.commednexus.org Its effects are often mediated through binding to estrogen receptors, interfering with normal endocrine function. mdpi.com
Exposure to this compound is associated with a range of impairments in the female reproductive system, affecting different stages of the reproductive process. mednexus.org
This compound can interfere with ovarian follicular development. mdpi.com Studies suggest that it can contribute to follicular atresia. frontiersin.orgnih.gov This effect may be due to direct interaction with estrogen receptors and enzymes like 3α/β-hydroxysteroid dehydrogenase (HSD) present in the ovaries and granulosa cells, which are involved in steroid hormone metabolism. frontiersin.orgnih.gov While zearalenone (B1683625) itself has been linked to ovarian atrophy and cyst formation, this compound's specific role in cyst formation is less extensively documented in the provided results, though its higher estrogenic potency suggests a potential contribution. animbiosci.orgdrbata.com
This compound negatively affects oocyte maturation and quality. mdpi.comfrontiersin.orgcabidigitallibrary.org It can inhibit the maturation of oocytes to the metaphase II (MII) stage and increase the incidence of chromatin abnormalities in a concentration-dependent manner. mdpi.comnih.govoup.com Studies in pigs have shown that this compound can decrease oocyte maturation rates at certain concentrations. mdpi.com Exposure during in vitro maturation can lead to abnormal meiotic spindle formation and impaired oocyte developmental competence. oup.comresearchgate.netarccjournals.com
Table 1: Influence of α-Zearalenol on Porcine Oocyte Maturation In Vitro
| Concentration of α-Zearalenol (µM) | Effect on Oocyte Maturation |
| 7.5 | Significant decrease in maturation rate compared to control. mdpi.com |
| 9.4 | Negative effect, almost total degeneration at 94 µM. cabidigitallibrary.org |
| 0.3 to 31.2 | Reduced percentage of oocytes reaching MII stage. mdpi.com |
| 94 | Inhibition of maturation to MII stage, increased chromatin abnormalities. mdpi.com |
This compound, due to its estrogenic activity, can impact uterine tissues. animbiosci.orgcabidigitallibrary.org It can compete with endogenous estrogen for cytosolic receptors in target tissues like the uterus. cabidigitallibrary.org While the provided results primarily discuss the effects of the parent compound zearalenone on uterine enlargement, inflammation, and hyperplasia, this compound's higher estrogenic potency suggests it likely contributes to similar effects. animbiosci.orguniroma1.itnih.gov this compound has been detected in endometrial tissue. nih.gov
This compound can impair embryonic development, particularly during the preimplantation stages. cabidigitallibrary.orgresearchgate.netnih.gov Studies on porcine zygotes have shown that this compound can decrease both the percentage of zygotes reaching the blastocyst stage and the number of cell nuclei per blastocyst at certain concentrations. cabidigitallibrary.org In vitro studies on porcine embryos indicated that this compound affected the development of early embryos in a dose-dependent manner, decreasing cleavage rates and blastocyst rates at specific concentrations. researchgate.netnih.gov
Table 2: Influence of α-Zearalenol on Porcine Embryonic Development In Vitro
| Concentration of α-Zearalenol (µM) | Effect on Embryonic Development |
| 15 and 30 | Decreased blastocyst rate and number of nuclei per blastocyst compared to control. cabidigitallibrary.org |
| 10 | Significantly decreased cleavage rates. researchgate.net |
| 30 and 60 | Significantly decreased blastocyst rates. nih.gov |
| 10 | Significantly lower total cell numbers in blastocysts, but no difference in apoptotic cell rates. nih.gov |
Male Reproductive Impairment
This compound has been shown to exert adverse effects on the male reproductive system in various animal models, impacting semen quality, spermatogenesis, and the structure of reproductive organs researchgate.netnih.govnih.gov.
Semen Quality (e.g., Sperm Morphology, Viability, Acrosome Integrity)
Studies have demonstrated that α-ZOL can negatively affect several parameters of semen quality. In mice, exposure to α-ZOL resulted in a significant decrease in the number of live spermatozoa researchgate.netnih.gov. A significant decrease in spermatozoa with integrated acrosomes was also observed in mice treated with higher doses of α-ZOL researchgate.netnih.gov. While some studies in boar semen exposed in vitro to α-ZOL at certain concentrations did not find detrimental effects on motility, viability, plasma membrane integrity, and acrosomal integrity researchgate.net, other in vitro studies on boar sperm indicated that α-ZOL, at specific concentrations, induced significant reductions in sperm motility and viability researchgate.net. Furthermore, α-zearalenol has been shown to increase the levels of acrosome-reacted sperm in isolated stallion sperm caymanchem.comresearchgate.net. Conversely, a study on bovine spermatozoa found that exposure to α-ZOL did not affect the proportion of viable spermatozoa or acrosomal membrane integrity at the tested concentrations mdpi.com.
Here is a summary of selected findings on the effects of this compound on semen quality:
| Animal Model | Parameter | Effect of α-ZOL | Source(s) |
| Mice | Live Spermatozoa | Significantly decreased | researchgate.netnih.gov |
| Mice | Acrosome Integrity | Significant decrease at higher doses | researchgate.netnih.gov |
| Boar (in vitro) | Motility, Viability | Significant reductions at certain concentrations | researchgate.net |
| Stallion | Acrosome-reacted sperm | Increased levels | caymanchem.comresearchgate.net |
| Bovine | Viable Spermatozoa | No significant effect | mdpi.com |
| Bovine | Acrosomal Integrity | No significant effect | mdpi.com |
Spermatogenesis and Sperm Production Efficiency
This compound has been linked to impaired spermatogenesis and reduced sperm production efficiency. In mice, testicular and cauda epididymal sperm counts, as well as the efficiency of sperm production, were significantly reduced in a dose-dependent manner following exposure to α-ZOL researchgate.netnih.gov. Zeranol, a synthetic derivative of alpha-zearalanol which is structurally related to this compound, has also been shown to decrease epididymal sperm count and sperm motility in a dose-dependent manner in mice nih.gove-century.us. Histopathological analysis in mice treated with Zeranol indicated damage to Sertoli cells, Leydig cells, and spermatogenic cells of the testes nih.gove-century.us. Zearalenone, which is metabolized to this compound, has been reported to disrupt the spermatogenesis process and cause a decrease in the concentration of mouse spermatozoa researchgate.net.
Testicular and Epididymal Effects
Exposure to this compound and related compounds can lead to alterations in the weight and structure of the testes and epididymides. In male mice exposed to this compound, significant increases in body weight and relative preputial gland weight were observed, although male mice exposed to zearalenone showed significant reductions in body weight and relative epididymis weights researchgate.netnih.gov. Zeranol treatment in mice led to a decrease in the weight and organ coefficient of the seminal vesicles and testicles, along with significant pathological changes in the testicles nih.gove-century.us. These pathological changes included damage to Sertoli cells, Leydig cells, and spermatogenic cells nih.gove-century.us.
Organ-Specific Toxicities
Hepatotoxicity
The liver is a primary organ involved in the metabolism of zearalenone to this compound hmdb.cawikipedia.orgscirp.org. Consequently, the liver is also a target organ for the toxic effects of these compounds nih.govnih.govd-nb.info. This compound has been associated with hepatotoxic effects in various studies hmdb.ca.
Liver Lesions and Enzyme Alterations (e.g., ALT, AST, ALP, GGT)
Exposure to zearalenone and its metabolites, including this compound, can induce liver lesions and alter the activity of liver enzymes, which are indicators of hepatocellular damage scirp.orgekb.egresearchgate.net. Studies have shown that zearalenone treatment significantly increased the activities of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in mice scirp.orgresearchgate.net. An increase in ALT was observed after one week of treatment, while increases in ALT, AST, and ALP were significant after 48 hours and two weeks researchgate.net. These increases in liver enzymes are indicative of hepatocellular damage and necrosis scirp.orgekb.egresearchgate.net. In rabbits, high concentrations of zearalenone significantly increased the activities of ALP, ALT, AST, and γ-glutamyltransferase (GGT), and damaged hepatocytes mdpi.com. Zearalenone has also been shown to increase serum ALT, ALP, and AST activities in rats in a dose-dependent manner nih.gov. Histological changes in the liver of mice treated with zearalenone coincided with the observed biochemical changes in liver enzymes researchgate.net. While some studies specifically measure zearalenone's impact on liver enzymes, this compound, being a major hepatic metabolite, is implicated in these hepatotoxic effects hmdb.cawikipedia.orgscirp.orgnih.gov.
Here is a summary of liver enzyme alterations observed after exposure to zearalenone (metabolized to this compound):
| Animal Model | Enzyme | Effect | Source(s) |
| Mice | ALT | Significantly increased | scirp.orgresearchgate.net |
| Mice | AST | Significantly increased | scirp.orgresearchgate.net |
| Mice | ALP | Significantly increased | scirp.orgresearchgate.net |
| Rabbits | ALP | Significantly increased (high conc.) | mdpi.com |
| Rabbits | ALT | Significantly increased (high conc.) | mdpi.com |
| Rabbits | AST | Significantly increased (high conc.) | mdpi.com |
| Rabbits | GGT | Significantly increased (high conc.) | mdpi.com |
| Rats | ALT | Increased dose-dependently | nih.gov |
| Rats | AST | Increased dose-dependently | nih.gov |
| Rats | ALP | Increased dose-dependently | nih.gov |
Nephrotoxicity
While zearalenone itself has been associated with nephrotoxicity, research also indicates potential kidney effects from its metabolites, including this compound ncats.ioresearchgate.netmdpi.com. Studies on zearalenone nephrotoxicity have explored mechanisms involving DNA fragmentation, apoptotic gene expression, and oxidative stress nih.gov. Although direct studies focusing solely on this compound's nephrotoxicity are less prevalent in the provided search results, its classification as a hepatonephrotoxic substance suggests an impact on kidney function ncats.io.
Immunotoxicity
This compound, as a metabolite of zearalenone, contributes to the immunotoxic effects observed with zearalenone exposure hmdb.cadsm-firmenich.comcabidigitallibrary.org. Zearalenone and its metabolites can impair immune function, affecting various components of the immune system nih.govcreative-diagnostics.com.
Effects on Immune Cell Proliferation (e.g., Lymphocytes, Macrophages)
This compound has been shown to influence the proliferation of immune cells. Studies indicate that this compound can inhibit the proliferation of lymphocytes and induce cytotoxicity in immune cells nih.govnih.gov. For instance, this compound at concentrations of 40 and 80 µmol/L significantly reduced the expression levels of IL-2 and γ-IFN in thymoma T cells nih.gov. In vitro studies using swine peripheral blood mononuclear cells demonstrated that this compound, along with zearalenone and other metabolites, significantly decreased the synthesis of immunoglobulins at concentrations higher than 5 µM nih.gov. Research on mouse macrophages (RAW 264.7) showed that this compound had an IC50 of approximately 50 µM for inhibiting proliferation researchgate.net. Another study found that this compound induced cytotoxicity in isolated phorbol (B1677699) 12-myristate 13-acetate-stimulated pig neutrophils with an IC50 of 59.0 µM caymanchem.com.
Data on the effects of this compound on immune cell proliferation:
| Cell Type | Concentration (µM) | Effect on Proliferation | Reference |
| Thymoma T cells | 40, 80 | Decreased | nih.gov |
| Swine peripheral blood mononuclear cells | > 5 | Decreased | nih.gov |
| RAW 264.7 macrophages | ~50 | Inhibited (IC50) | researchgate.net |
| Pig neutrophils | 59.0 | Inhibited (IC50) | caymanchem.com |
Modulation of Immunoglobulins (e.g., IgG, IgM, IgA)
Immune Organ Damage
Zearalenone, and by extension its metabolites like this compound, can affect major immune organs dsm-firmenich.com. Studies on zearalenone have indicated that it can induce immune organ damage nih.gov. For example, zearalenone exposure has been associated with increased apoptosis in the spleen and Peyer's patches in mice tandfonline.com. The spleen is a primary immune organ crucial for humoral and cellular immunity, and decreased levels of IL-2, essential for T cell proliferation and differentiation, have been observed in the spleen of gilts treated with zearalenone nih.gov.
Gastrointestinal Tract Effects and Intestinal Barrier Disruption
The gastrointestinal tract is the initial point of contact for ingested this compound researchgate.net. While zearalenone's effects on the intestinal barrier have been studied, research indicates that its metabolites, including this compound, may have a more significant impact on intestinal integrity nih.govfrontiersin.org. Studies using intestinal epithelial cells have shown that this compound can significantly decrease cell integrity, as indicated by changes in transepithelial electrical resistance (TEER) values nih.govfrontiersin.org. This suggests that this compound can disrupt the intestinal barrier, potentially increasing its permeability nih.govmdpi.com.
Data on the effect of this compound on intestinal cell integrity:
| Cell Type | Effect on TEER Values | Reference |
| IPEC-1 cells | Decreased | nih.gov |
Developmental and Teratogenic Effects
This compound is known to impact mammalian reproduction and development glpbio.comnih.gov. Due to its estrogenic activity, it can interfere with reproductive hormones and organ development glpbio.comdsm-firmenich.commednexus.org. Studies on the effects of this compound on porcine embryonic development have shown a dose-dependent impact nih.govresearchgate.net. In vitro studies on porcine presumptive zygotes exposed to this compound demonstrated significantly decreased cleavage rates at higher concentrations (10, 30, and 60 µM) and reduced blastocyst rates at 30 and 60 µM nih.gov. These findings suggest that this compound can impair early embryonic development nih.govresearchgate.net. While zearalenone has been reported to be teratogenic in some animal studies, causing skeletal malformations and affecting reproductive tract development, specific teratogenic effects directly attributed solely to this compound require further detailed investigation scbt.comeuropa.eumdpi.com. However, its classification as a substance impacting mammalian reproduction and development highlights its potential in this regard glpbio.comnih.gov.
Data on the effect of this compound on porcine embryonic development:
| Concentration (µM) | Effect on Cleavage Rate (Day 2) | Effect on Blastocyst Rate (Day 6) | Reference |
| 10 | Significantly decreased | No significant difference | nih.govresearchgate.net |
| 30 | Significantly decreased | Significantly decreased | nih.govresearchgate.net |
| 60 | Significantly decreased | Significantly decreased | nih.govresearchgate.net |
Impact on Embryonic Development
Studies have investigated the effects of this compound on embryonic development, particularly in livestock such as pigs, which are highly susceptible to zearalenone and its metabolites. researchgate.net Research indicates that this compound can negatively impact preimplantation embryonic development in a dose-dependent manner. researchgate.netmdpi.com For instance, studies on porcine embryos have shown that exposure to increasing concentrations of this compound can lead to decreased cleavage rates and reduced blastocyst formation. researchgate.netmdpi.comnih.gov
Data from in vitro studies on porcine embryonic development illustrate this dose-dependent effect:
| Concentration of α-Zearalenol (µM) | Cleavage Rate (Day 2) | Blastocyst Rate (Day 6) |
| Control (0) | High | High |
| 10 | Significantly Decreased | Not Significantly Affected |
| 30 | Significantly Decreased | Decreased |
| 60 | Significantly Decreased | Decreased |
This table summarizes findings where 10 µM this compound significantly reduced cleavage rates, while higher concentrations (30 µM and 60 µM) led to a decrease in both cleavage and blastocyst rates. nih.gov
Potential for Developmental Abnormalities
As a mycotoxin and mycoestrogen, this compound has the potential to cause abnormal fetal development, particularly in farm animals. nih.govt3db.ca Its ability to interfere with the estrogen signaling pathway is considered a primary mechanism for its impact on reproduction and development. researchgate.net Studies have observed that mycotoxins like this compound can impair fertility and cause abnormal fetal development in farm animals. nih.govt3db.ca This includes effects on ovarian function, oocyte maturation, and the developmental competence of zygotes, all of which can contribute to developmental abnormalities. nih.govt3db.canih.gov
Genotoxicity and Carcinogenicity
This compound, along with its parent compound zearalenone, has been associated with genotoxic and carcinogenic effects. hmdb.caresearchgate.netncats.io These effects can be mediated through various mechanisms, including hormonal activity and genotoxic effects following metabolic activation. researchgate.netnih.gov
DNA Fragmentation and Chromosomal Aberrations
Research indicates that zearalenone and its metabolites, including this compound, can induce DNA damage. researchgate.netresearchgate.netnih.gov This damage can manifest as DNA fragmentation and chromosomal aberrations. researchgate.netnih.govmdpi.com Studies have demonstrated that zearalenone can lead to DNA fragmentation, cell cycle arrest, micronuclei formation, and chromosomal aberrations in various cell lines. researchgate.netnih.govmdpi.com While much of the research focuses on zearalenone, its metabolic conversion to this compound, which is more estrogenically potent, suggests a potential role for this compound in these genotoxic outcomes. wikipedia.orgresearchgate.netnih.gov
Micronucleus Formation
Micronucleus formation is another indicator of genotoxicity that has been linked to zearalenone and its metabolites. researchgate.netmdpi.com Studies have shown that zearalenone can induce micronuclei formation. researchgate.netmdpi.comnih.gov In vitro bioassays, such as the micronucleus assay, have been used to evaluate the genotoxic potential of zearalenone and this compound. slu.senih.gov Some in vivo tests have shown positive results for mutagenicity (micronucleus test) in mice exposed to this compound. hpc-standards.com
Classification by International Agencies (e.g., IARC)
Regarding carcinogenicity, this compound is not listed by the International Agency for Research on Cancer (IARC) as having an indication of carcinogenicity to humans. nih.govt3db.ca However, some sources classify this compound as Group 2B: Possibly Carcinogenic by the IARC. scbt.com It is important to note that zearalenone itself is classified by the IARC as a Class 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans. researchgate.netnih.gov Zearalenone and its derivatives have been shown to be carcinogenic in animal studies and have been implicated in increasing the risk of hormone-dependent tumors. ncats.iomdpi.com
Pharmacokinetics and Biotransformation
Alpha-zearalenol (α-ZOL) is a primary metabolite of the mycotoxin zearalenone (B1683625) (ZEA). wikipedia.org Its formation and subsequent physiological pathway are critical to understanding its biological activity. The pharmacokinetics of α-ZOL are intrinsically linked to the initial absorption and metabolism of its parent compound, zearalenone.
Absorption and Distribution
Following oral ingestion, zearalenone is rapidly absorbed and undergoes metabolism in various tissues. mdpi.com The resulting metabolites, including α-ZOL, are then distributed throughout the body.
The distribution of α-ZOL is not uniform, with notable concentrations found in specific tissues. The liver is a primary site for the metabolism of zearalenone and, consequently, a key location for the presence of α-ZOL. nih.govnih.gov Studies have demonstrated that α-ZOL is a major hepatic metabolite of zearalenone. nih.govnih.gov
Reproductive tissues also show a significant accumulation of these compounds due to their estrogenic nature. mdpi.com For instance, α-zearalenol has been detected in human endometrial cancer tissue samples, highlighting its presence in uterine tissues. nih.gov In animal studies, zearalenone and its metabolites are known to deposit in reproductive tissues and testicular cells. mdpi.com
The myocardium is another tissue where zearalenone and its metabolites can be found. nih.govmdpi.com Research in prepubertal gilts has shown that zearalenone and α-ZOL accumulate in the myocardium, with their concentrations being inversely proportional to each other, likely due to ongoing biotransformation processes within the tissue. nih.govmdpi.comresearchgate.net The carry-over of these compounds into the heart muscle appears to be a highly individualized process. researchgate.net
Enterohepatic Circulation
There is strong evidence for the extensive enterohepatic circulation of zearalenone and its metabolites, including α-ZOL. nih.gov After being metabolized in the liver and conjugated, these compounds are secreted into the bile. nih.gov In studies with pigs, a significant portion of administered zearalenone was recovered in the bile, primarily as glucuronide conjugates. nih.gov
These conjugates are then released into the intestine, where they can be deconjugated by gut microflora, reabsorbed into the bloodstream, and transported back to the liver. This process, known as enterohepatic cycling, significantly prolongs the biological half-life of zearalenone and its metabolites. nih.gov The presence of glucuronide conjugates of both zearalenone and α-zearalenol in the portal and jugular plasma after administration provides direct evidence for this recirculation. nih.gov The intestinal mucosa itself is also active in reducing zearalenone to α-zearalenol and conjugating these metabolites. nih.govnih.gov
Metabolism of Zearalenone to this compound
Zearalenone is biotransformed through two main pathways: Phase I metabolism, which involves reduction, and Phase II metabolism, which involves conjugation. mdpi.comresearchgate.net this compound is a product of Phase I metabolism. researchgate.net
Phase I Metabolism: Reduction by Hydroxysteroid Dehydrogenases (HSDs)
The primary Phase I metabolic pathway for zearalenone is its reduction to α-zearalenol and β-zearalenol. mdpi.comresearchgate.net This reaction is catalyzed by enzymes known as hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD. nih.govnih.govnih.gov These enzymes are found in various tissues, including the liver, intestines, kidneys, and lungs. mdpi.comnih.govnih.gov The conversion to α-zearalenol is particularly significant because α-ZOL exhibits a higher estrogenic potency than the parent zearalenone. wikipedia.orgnih.gov
The rate and stereospecificity of zearalenone reduction show considerable variation among different animal species, which helps explain the differing susceptibility to zearalenone's effects. nih.govnih.gov
Pigs : Pigs are highly susceptible and produce the largest amounts of α-zearalenol. mdpi.comnih.gov Studies using hepatic microsomes showed the highest production rate of α-ZOL in pigs. nih.gov In vivo studies also confirm that α-zearalenol is the main metabolite in pigs. mdpi.comcapes.gov.br
Humans : In humans, zearalenone is metabolized to both α-zearalenol and β-zearalenol. wikipedia.org Studies using human liver microsomes and intestinal Caco-2 cells show that α-zearalenol is a preponderant metabolite. nih.govnih.gov
Rats and Mice : Rats and mice also primarily produce α-zearalenol as the major hepatic metabolite. nih.govnih.gov
Cattle : In cattle, α-zearalenol is a major hepatic metabolite. nih.gov
Chickens : In contrast, chickens predominantly produce β-zearalenol, the less estrogenic metabolite. mdpi.comnih.gov
This species-specific metabolism is a key factor in determining the toxicological impact of zearalenone exposure.
Table 1: Predominant Zearalenone Metabolite in Various Species
| Species | Predominant Metabolite | Reference(s) |
|---|---|---|
| Pigs | α-Zearalenol | mdpi.comnih.gov |
| Humans | α-Zearalenol | nih.govnih.gov |
| Rats | α-Zearalenol | nih.govnih.gov |
| Cattle | α-Zearalenol | nih.gov |
| Chickens | β-Zearalenol | mdpi.comnih.gov |
Phase II Metabolism: Glucuronidation and Conjugation
Phase II metabolism involves the conjugation of zearalenone and its Phase I metabolites with water-soluble molecules to facilitate their excretion. mdpi.comuomus.edu.iqdrughunter.comslideshare.net The most significant Phase II reaction for α-zearalenol is glucuronidation, where glucuronic acid is attached to the molecule. researchgate.netnih.gov This process is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronyl transferases (UDPGTs). nih.gov
The resulting α-zearalenol-glucuronide is more water-soluble and is readily excreted in urine and bile. nih.govwikipedia.org In vitro studies with human liver microsomes have shown that a significant percentage of α-ZOL (88%) is converted into glucuronides. nih.gov The formation of these conjugates is a detoxification pathway, as it generally leads to inactive metabolites. uomus.edu.iq In addition to glucuronidation, other conjugation reactions such as sulfonation can occur, but glucuronidation is the predominant pathway for zearalenone and its metabolites. mdpi.comresearchgate.net
Table 2: In Vitro Glucuronidation of Zearalenone and its Metabolites
| Compound | Percentage Converted to Glucuronides | Reference |
|---|---|---|
| Zearalenone (ZEN) | 99% | nih.gov |
| α-Zearalenol (α-ZOL) | 88% | nih.gov |
| β-Zearalenol (β-ZOL) | 51% | nih.gov |
| α-Zearalanol (α-ZAL) | 36% | nih.gov |
| β-Zearalanol (β-ZAL) | 64% | nih.gov |
| Zearalanone (ZAN) | 93% | nih.gov |
Data from in vitro studies using human liver microsomes.
Excretion of this compound
The elimination of this compound (α-ZOL), a significant and biologically active metabolite of the mycotoxin zearalenone (ZEN), is a critical aspect of its pharmacokinetic profile. Excretion occurs primarily through the feces and urine, with the relative importance of each route varying among species. A key process facilitating its removal is biotransformation, particularly the formation of glucuronide conjugates, which are more water-soluble and readily excreted. Enterohepatic circulation, the process of biliary excretion and subsequent intestinal reabsorption, can significantly influence the retention and elimination kinetics of α-ZOL.
Following administration, ZEN and its metabolites, including α-ZOL, are eliminated from the body over a period of days. In many species, the half-life of these compounds is less than 24 hours, with the majority being excreted within 72 hours. researchgate.net The primary routes of elimination are through bile into the feces and via the kidneys into the urine. researchgate.netnih.gov
Detailed Research Findings
Research across various animal models has provided specific insights into the excretion patterns of α-ZOL. Studies in pigs, a species highly sensitive to the effects of zearalenone, have shown that α-ZOL is a principal metabolite. nih.govnih.gov Following intravenous administration of zearalenone, α-ZOL is detected as the sole metabolite in various samples. nih.gov The cumulative recovery of zearalenone and α-ZOL in the urine and duodenal digesta of pigs follows saturation kinetics. nih.gov After 72 hours, a significant percentage of the administered dose is recovered in the urine and duodenal contents, with fecal excretion increasing more gradually. nih.gov
In rats, both urine and feces are major routes of excretion for zearalenone and its metabolites. mdpi.com Studies have shown that after oral administration, a substantial portion of the dose is excreted in the feces, with a significant amount also appearing in the urine. mdpi.com The production of α-ZOL is a notable metabolic pathway in this species. mdpi.com
Poultry species also excrete zearalenone and its metabolites, including α-ZOL. mdpi.com In broiler chickens, after oral administration of zearalenone, the accumulated excretion of both ZEN and α-ZOL can account for a considerable percentage of the total intake within 48 hours. mdpi.com Laying hens show a high elimination rate of radiolabeled zearalenone through excreta within 72 hours. mdpi.com
Studies in donkeys have also detailed the excretion of zearalenone and its metabolites. Following oral administration, ZEN, α-ZOL, and β-zearalenol are detected in both feces and urine. mdpi.com The excretion in feces is observed to begin around 18 hours post-administration, peaking between 18 and 60 hours. mdpi.com Urinary excretion commences earlier, at approximately 6 hours, with elimination rates peaking between 6 and 30 hours. mdpi.com
The process of glucuronidation is a major detoxification pathway for α-ZOL. nih.gov The formation of α-ZOL-glucuronide significantly reduces its estrogenic activity and facilitates its elimination. nih.gov The efficiency of glucuronide conjugation varies between species and is a key determinant of their susceptibility to zearalenone's toxic effects. nih.gov
Enterohepatic circulation plays a crucial role in the pharmacokinetics of zearalenone and its metabolites. researchgate.netnih.gov Biliary excretion of glucuronide conjugates into the intestine, followed by potential deconjugation by gut microbiota and reabsorption of the parent compound or its metabolites, can prolong their half-life in the body. researchgate.netnih.govyoutube.com This recycling mechanism can lead to multiple peaks in plasma concentration-time profiles and a longer apparent half-life. researchgate.netnih.gov Studies in pigs have demonstrated extensive biliary secretion and enterohepatic cycling of zearalenone and its metabolites, including α-ZOL. nih.gov
Data Tables
The following tables provide a summary of excretion data for this compound and its parent compound, zearalenone, from various research studies.
Table 1: Cumulative Excretion of Zearalenone (ZEN) and this compound (α-ZOL) in Pigs after 72 Hours
| Excretion Route | Compound | Percentage of Administered Dose (%) |
| Urine | ZEN and α-ZOL | 70 |
| Duodenal Digesta | ZEN and α-ZOL | 35 |
| Feces | ZEN and α-ZOL | 6 |
Data sourced from a study on young female pigs following intravenous administration of zearalenone. nih.gov
Table 2: Excretion of Zearalenone (ZEN) and its Metabolites in Donkeys over 5 Days
| Excretion Route | Percentage of Total ZEN Intake (%) |
| Urine | 2.10 |
| Feces | 2.49 |
Data from a study in female Dezhou donkeys following a single oral dose of zearalenone. mdpi.com
Table 3: Comparative Excretion of Zearalenone (ZEN) and Metabolites in Various Species
| Species | Excretion Details | Timeframe | Reference |
| Broiler Chickens | Accumulated excretion of ZEN and α-ZOL was approximately 58% of total intake. | 48 hours | mdpi.com |
| Laying Hens | Approximately 94% of ¹⁴C-labelled ZEN was eliminated through excreta. | 72 hours | mdpi.com |
| Piglets | Biological recovery in urine was 26 ± 10% and in feces was 14 ± 3%. | 48 hours | mdpi.com |
| Rats | About 55% of the oral dose was excreted in feces, and 15-20% in urine. | Not Specified | mdpi.com |
Interactions and Combined Effects
Synergistic, Antagonistic, and Additive Effects with Other Mycotoxins
The combined toxic effects of α-ZOL with other mycotoxins such as deoxynivalenol (B1670258) (DON), fumonisin B1 (FB1), and ochratoxin A (OTA) are complex and can vary based on the specific toxins involved, their concentrations, and the biological system being studied. These interactions are critical for understanding the real-world risks associated with mycotoxin co-exposure.
Research on human Hep G2 liver cells has demonstrated antagonistic interactions for combinations of α-ZOL with OTA. nih.gov This suggests that the combined cytotoxic effect is less than the sum of their individual effects. nih.gov Conversely, when α-ZOL is combined with its parent compound, zearalenone (B1683625) (ZEA), the interaction is more complex, showing antagonism at 24 and 72 hours of exposure, but a mix of synergism, additive effects, and antagonism after 48 hours. nih.gov
In studies involving Jurkat T cells, the co-administration of α-ZOL and FB1 resulted in a greater inhibition of cell proliferation and interferon-gamma (IFN-γ) mRNA expression than when α-ZOL was administered alone, indicating an interactive, potentially synergistic, effect. nih.govbohrium.com Similarly, the combination of α-ZOL with FB1 was shown to have a synergistic interaction in porcine whole-blood cells. unina.it
The interaction between α-ZOL and DON has also been investigated. In bovine granulosa cells, α-ZOL, both alone and in combination with DON, led to an increase in cell growth. nih.gov However, studies on the parent compound ZEA and DON have reported antagonistic effects on immune function in pigs and on liver metabolism in mice. nih.govallpetfood.net
| Mycotoxin Combination | Cell Line/Model | Observed Effect | Source |
|---|---|---|---|
| α-ZOL + Ochratoxin A (OTA) | Hep G2 Cells | Antagonism | nih.gov |
| α-ZOL + Fumonisin B1 (FB1) | Jurkat T Cells | Synergism/Interactive | nih.govbohrium.com |
| α-ZOL + Fumonisin B1 (FB1) | Porcine Blood Cells | Synergism | unina.it |
| α-ZOL + Deoxynivalenol (DON) | Bovine Granulosa Cells | Increased Cell Growth | nih.gov |
| α-ZOL + Zearalenone (ZEA) | Hep G2 Cells | Antagonism, Synergism, or Additive (Time and Dose-Dependent) | nih.govnih.gov |
Mycotoxins rarely occur in isolation in food and animal feed. nih.gov Cereal grains are often contaminated with multiple mycotoxins produced by fungi, particularly from the Fusarium genus. nih.govnih.gov Global surveys of finished animal feed have revealed that combinations of DON plus ZEN and its metabolites, and ZEN plus fumonisins, are among the most frequent co-contaminants. nih.gov
The co-occurrence of ZEN, from which α-ZOL is derived, with DON is common in grains like maize and wheat. nih.govnih.gov Given that pigs metabolize ZEN primarily into α-ZOL, a more estrogenically potent form, the co-contamination of feed with ZEN and DON is a significant concern in swine production. nih.govmdpi.commdpi.com Feeds can be contaminated with a wide range of mycotoxins, with some samples containing seven to 69 different types. researchgate.net This widespread co-contamination underscores the necessity of evaluating the combined toxic effects of these compounds. nih.gov
The nature of the interaction between α-ZOL and other mycotoxins is often dependent on the concentrations of the compounds involved. Studies have shown that the type of interaction can shift from antagonistic to synergistic as concentrations change.
For instance, the combined effect of ZEA and its metabolite α-ZOL on human Hep G2 cells demonstrates this dose- and time-dependency. After 48 hours of exposure, the combination exhibited antagonism at lower concentrations, but synergism and additive effects were observed at higher concentrations. nih.gov Another study confirmed this, finding that the ZEA and α-ZOL combination was antagonistic at low concentrations but became synergistic at high concentrations of ZEA. nih.gov
Similarly, the interaction between FB1 and α-ZOL in Jurkat T cells showed a dose-dependent effect. While increasing concentrations of FB1 induced proliferation, α-ZOL had a marked inhibitory effect even at low doses. nih.govbohrium.com Their combined administration led to a further inhibition of proliferation, highlighting a complex dose-dependent interactive effect. nih.gov This principle that the type of combined effect depends on the applied concentration has been noted in various mycotoxin mixture studies. mdpi.com
Interactions with Endogenous Hormones
Alpha-Zearalenol is recognized for its potent estrogenic activity, often exceeding that of its parent compound, ZEA. nih.govmdpi.com This is due to its structural similarity to endogenous estrogens, such as 17β-estradiol, which allows it to bind to estrogen receptors (ERs). mdpi.com The high binding affinity of α-ZOL for ERs enables it to act as a xenoestrogen, thereby interfering with the normal endocrine system. nih.govnih.gov
Studies have shown that α-ZOL can disrupt the synthesis and secretion of crucial reproductive hormones. For example, research indicates that α-ZOL can inhibit the synthesis and secretion of follicle-stimulating hormone (FSH) through non-classical estrogen membrane receptors. nih.govnih.gov In cultured T47D human breast cancer cells, which are estrogen-sensitive, α-ZOL stimulated cell proliferation in a manner comparable to the natural hormone estradiol (B170435) (E2). nih.gov This demonstrates its ability to mimic endogenous estrogens and promote growth in hormone-dependent cells. nih.gov
Furthermore, α-ZOL can interact with serum albumin, the primary protein carrier in blood plasma. It forms highly stable complexes with albumin, which can prolong its half-life in the circulatory system. nih.govnih.gov This extended presence can increase its potential for interaction with steroid hormone pathways and receptors throughout the body. nih.gov
Influence on Cell Viability in Mixed Exposures
The effect of α-ZOL on cell viability when present in a mixture of mycotoxins is highly variable and depends on the co-contaminants, the cell type, and the exposure conditions.
In mixed exposures with DON, α-ZOL was found to increase the growth of bovine granulosa cells, suggesting a proliferative effect in this specific cell type. nih.gov Conversely, when combined with FB1 in Jurkat T cells, α-ZOL contributed to a further decrease in cell proliferation and viability compared to its effect alone. nih.govbohrium.com This indicates a potentiation of cytotoxicity in immune cells.
| Mycotoxin Mixture | Cell Line | Effect on Cell Viability | Source |
|---|---|---|---|
| α-ZOL + Deoxynivalenol (DON) | Bovine Granulosa Cells | Increased cell growth | nih.gov |
| α-ZOL + Fumonisin B1 (FB1) | Jurkat T Cells | Further inhibition of proliferation compared to α-ZOL alone | nih.govbohrium.com |
| α-ZOL + Ochratoxin A (OTA) | Hep G2 Cells | Antagonistic (less reduction in viability than expected) | nih.gov |
| α-ZOL + Zearalenone (ZEA) | Hep G2 Cells | Time- and dose-dependent effects (antagonism, synergism, additive) | nih.govnih.gov |
Analytical Methodologies and Detection
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and determination of α-ZOL, often coupled with sensitive detectors to achieve the necessary limits of detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) is a common and sensitive method for the analysis of zearalenone (B1683625) (ZEA) and its metabolites, including α-ZOL. α-ZOL exhibits native fluorescence, making fluorescence detection a suitable and sensitive option. core.ac.ukrsc.org This technique allows for the separation of α-ZOL from other compounds in a sample matrix based on their differential interactions with a stationary phase and a mobile phase.
Typical HPLC-FLD methods for α-ZOL often utilize reversed-phase C18 columns. core.ac.uknih.govnih.gov Mobile phases commonly consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of methanol (B129727) or acetic acid to optimize separation and peak shape. core.ac.uknih.gov Fluorescence detection is typically performed using excitation and emission wavelengths that are optimal for α-ZOL; for instance, excitation at 274 nm and emission at 440 nm has been reported. core.ac.ukresearchgate.net
HPLC-FLD methods have been successfully applied to the analysis of α-ZOL in various matrices, including animal feed, food commodities, and biological samples. core.ac.uknih.govresearchgate.netnih.gov Studies have demonstrated good separation of α-ZOL from other related compounds like ZEA and beta-zearalenol (B137171) (β-ZOL) using optimized chromatographic conditions. core.ac.uk The sensitivity of fluorescence detection for α-ZOL is generally higher compared to UV detection. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of α-ZOL, particularly when coupled with tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. nih.govoup.commdpi.com GC-MS requires the analytes to be volatile and thermally stable. α-ZOL, like other zearalenone derivatives, may require derivatization, such as trimethylsilylation, to increase its volatility and improve chromatographic performance and detection sensitivity. nih.govoup.commdpi.com
In GC-MS/MS, specific ions characteristic of the derivatized α-ZOL are selected and fragmented, and the resulting daughter ions are monitored. This Multiple Reaction Monitoring (MRM) mode significantly reduces chemical background noise, enabling the identification and quantification of α-ZOL in complex biological matrices like urine. nih.govoup.com GC-MS methods have been developed and validated for the determination of α-ZOL in matrices such as animal feed and ruminant urine. nih.govoup.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the determination of α-ZOL and other mycotoxins in various complex matrices. nih.govcabidigitallibrary.orgnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com LC-MS/MS combines the separation power of liquid chromatography with the selective detection capabilities of tandem mass spectrometry. This coupling is particularly advantageous for analyzing polar and less volatile compounds like α-ZOL, often without the need for derivatization. nih.gov
LC-MS/MS methods for α-ZOL typically employ reversed-phase LC columns and mobile phases consisting of water and organic solvents (e.g., acetonitrile or methanol), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. nih.govmdpi.comgcms.cz Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interfaces are commonly used to generate ions from the analytes, and detection is performed in MRM mode to enhance specificity and reduce matrix interference. cabidigitallibrary.orgresearchgate.netnih.govmdpi.com
LC-MS/MS is frequently used as a confirmatory method for results obtained by screening methods like HPLC-FLD or ELISA. nih.govresearchgate.net It allows for the simultaneous determination of α-ZOL along with other zearalenone metabolites and related compounds in matrices such as animal feed, urine, and biological tissues. cabidigitallibrary.orgnih.govresearchgate.netnih.govnih.govmdpi.com
Immunoaffinity-Based Methods
Immunoaffinity-based methods utilize the specific binding between an antibody and its target analyte (α-ZOL) for sample clean-up and/or detection. Immunoaffinity columns (IAC) are widely used in conjunction with chromatographic techniques to selectively extract and concentrate α-ZOL from complex sample extracts, thereby reducing matrix interference and improving the sensitivity and accuracy of the subsequent analysis. researchgate.netnih.govmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netr-biopharm.comnih.gov
The principle involves passing a sample extract through a column containing immobilized antibodies specific to α-ZOL (and often other zearalenone derivatives). The target analyte binds to the antibodies, while interfering substances are washed away. The retained α-ZOL is then eluted from the column using a suitable solvent and analyzed by techniques like HPLC-FLD or LC-MS/MS. nih.govresearchgate.netnih.govmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netnih.gov
Immunoaffinity clean-up is considered an effective purification method due to its high specificity. mdpi.com It has been successfully applied in the analysis of α-ZOL in various matrices, including animal feed, cereals, and biological samples like eggs and bovine muscle. nih.govresearchgate.netmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netnih.gov Immunoaffinity columns can significantly improve the performance of analytical methods by providing cleaner extracts, leading to better chromatographic resolution and lower detection limits. researchgate.netr-biopharm.com
Sample Preparation and Clean-up Techniques
Effective sample preparation and clean-up are critical steps in the analysis of α-ZOL to isolate the analyte from the complex matrix and remove interfering compounds that could affect the accuracy and sensitivity of the detection method. Various techniques are employed depending on the sample matrix and the analytical method used.
Common extraction methods for α-ZOL from solid matrices like feed and cereals involve the use of organic solvent mixtures, such as methanol-water or acetonitrile-water. nih.govnih.govmdpi.comgcms.cz Pressurized liquid extraction (PLE) has also been used for efficient extraction from food samples. nih.gov For biological samples like urine or tissue, enzymatic deconjugation may be necessary to cleave conjugated forms of α-ZOL before extraction. cabidigitallibrary.orgnih.govnih.gov Liquid-liquid extraction with organic solvents like methyl tert-butyl ether followed by re-extraction with a sodium hydroxide (B78521) solution is another approach for biological matrices. researchgate.net
Clean-up techniques are then applied to the crude extracts. Solid-phase extraction (SPE) is frequently used, employing various sorbents such as C18, silica, or NH2 columns to remove different types of matrix components. nih.govoup.comcabidigitallibrary.orgnih.gov Matrix solid-phase dispersion (MSPD) combined with SPE has been used for the analysis of α-ZOL in fish tissues. nih.gov As discussed in Section 6.2, immunoaffinity chromatography (IAC) is a highly specific and effective clean-up method that significantly reduces matrix interference. nih.govresearchgate.netnih.govmdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netr-biopharm.comnih.gov QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation approach that involves extraction with acetonitrile and clean-up using dispersive SPE sorbents like PSA and C18, which has been applied for mycotoxin analysis including zearalenone derivatives in grain and pig tissues. rsc.orgmdpi.comgcms.cz
The choice of sample preparation and clean-up technique is crucial for achieving satisfactory recoveries, reducing matrix effects, and obtaining clean chromatograms suitable for sensitive detection. nih.govresearchgate.netmdpi.comnih.gov
Detection Limits and Quantification in Various Matrices
The sensitivity of analytical methods for α-ZOL is typically expressed by the limit of detection (LOD) and the limit of quantification (LOQ). These values vary depending on the analytical technique used, the sample matrix, and the specific sample preparation protocol.
For HPLC-FLD methods, LODs for α-ZOL in matrices like barley and Job's-tears have been reported as low as 0.2 ng. nih.gov In animal feed, using immunoaffinity clean-up, LODs of 2.5 µg/kg have been achieved. nih.gov Another HPLC-FLD method applied to S9 liver fractions reported LODs ranging from 0.04 ng/mg protein. core.ac.uk
GC-MS/MS methods have demonstrated LODs of 1 ppb (1 ng/mL) for α-ZOL in ruminant urine, with a linear range between 1 and 10 ppb. nih.govoup.com For feed matrices, GC-MS methods with immunoaffinity clean-up have reported LODs less than 1.5 µg/kg and LOQs less than 5.0 µg/kg for α-ZOL and other zearalenone derivatives. mdpi.comsemanticscholar.org A GC-MS method for swine tissues reported an LOQ of 10 ng/g. mdpi.comsemanticscholar.org
LC-MS/MS methods generally offer high sensitivity. LOD/LOQ values for α-ZOL in in vitro biological samples have been reported as 5/17 µg/L. nih.gov For animal feed, LC-MS/MS with IAC clean-up achieved LODs ranging from 0.3 to 1.1 µg/kg and LOQs from 1.0 to 2.2 µg/kg for the zearalenone group. nih.gov In pig tissues, LC-MS/MS with QuEChERS sample preparation reported LODs between 0.5 and 1 ng/g and LOQs between 1 and 2 ng/g for zearalenone metabolites, including α-ZOL. mdpi.com Analysis of α-ZOL in endometrial cancer tissue using LC-DAD showed an LOD of 14.02 ng/g and an LOQ of 42.06 ng/g. nih.gov
Quantification is typically performed using calibration curves prepared with α-ZOL standards. Recoveries are assessed by spiking blank matrix samples with known concentrations of α-ZOL and analyzing them through the entire method. Acceptable recovery rates and low relative standard deviations (RSDs) are essential for method validation. nih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov For instance, recoveries for α-ZOL in spiked barley samples ranged from 96 to 102% with a mean CV of 3.6%. nih.gov In animal feed, recoveries using immunoaffinity clean-up and HPLC-FLD or GC-MS ranged from 89 to 110% and 89.6% to 112.3%, respectively, with good precision. researchgate.netmdpi.comsemanticscholar.org LC-MS/MS methods have also shown good recoveries, often ranging from 70% to over 100% depending on the matrix and specific protocol. nih.govnih.govnih.govmdpi.com
Research findings indicate that α-ZOL can be detected in various matrices, including corn-based foods (levels detected ranged from 36-71 µg/kg in some samples) reviberoammicol.com, ruminant urine (detected at 14 ppb in one cow urine sample) nih.govoup.com, dairy cow serum and urine mdpi.com, and even in human endometrial cancer tissue (ranging from 0.1–1.7 μg/g tissue). nih.gov The presence and concentration of α-ZOL in these matrices highlight the importance of sensitive and reliable analytical methods for monitoring and research purposes.
Here is a summary of detection limits and quantification data from the search results:
| Analytical Method | Matrix | LOD | LOQ | Recovery Range (%) | RSD (%) | Reference(s) |
| HPLC-FLD | S9 Liver Fractions | 0.04 ng/mg protein | - | - | 4.4 | core.ac.uk |
| HPLC-FLD | Animal Feed (Maize) | - | 25 µg/kg (Linear Range Start) | 89-110 | 2.18-11.2 | researchgate.net |
| HPLC-FLD | Barley, Job's-tears | 0.2 ng | - | 96-102 | 3.6 | nih.gov |
| HPLC-FLD | Foods & Medicinal Plants | 2.5 µg/kg | - | 89.9-98.7 | 1.9-9.2 | nih.gov |
| GC-MS/MS | Ruminant Urine | 1 ppb (1 ng/mL) | 1 ppb (1 ng/mL) (Linear Range Start) | - | - | nih.govoup.com |
| GC-MS | Feed | < 1.5 µg/kg | < 5.0 µg/kg | 89.6-112.3 | < 12.6 | mdpi.comsemanticscholar.org |
| GC-MS | Swine Tissues | - | 10 ng/g | 75.0-120.0 | - | mdpi.comsemanticscholar.org |
| GC/MS (IAC Cleanup) | Bovine Muscle | 0.5 ng/g | 1.0 ng/g | 79.6-110.7 | 3.2-11.4 | nih.gov |
| LC-MS/MS | In vitro Biological Samples | 5 µg/L | 17 µg/L | 69-112 | < 20 | nih.gov |
| LC-MS/MS | Animal Urine, Tissue | 0.1-0.5 ppb | 0.5-1 ppb | 76.2-116.3 | - | researchgate.netnih.gov |
| LC-MS/MS (IAC) | Animal Feed | 0.3-1.1 µg/kg | 1.0-2.2 µg/kg | 82.5-106.4 | < 3.8 | nih.gov |
| LC-MS/MS (QuEChERS) | Pig Tissues | 0.5-1 ng/g | 1-2 ng/g | 70-110 | < 20 | mdpi.com |
| LC-DAD (UE-MISPE) | Animal Liver Tissue | 14.02 ng/g | 42.06 ng/g | 92.2-96.9 | 1.4-4.1 | nih.gov |
| LC-DAD (UE-MISPE) | Human Endometrial Tissue | - | - | - | - | nih.gov |
Note: Interactive data tables cannot be generated in this format. The table above presents the data in a static format.
Future Research Directions
Further Elucidation of Specific Molecular Mechanisms
While it is known that alpha-Zearalenol exhibits estrogenic activity by binding to estrogen receptors, a more detailed understanding of its specific molecular mechanisms is needed davidpublisher.com. Future studies should focus on elucidating the complete repertoire of cellular targets and pathways influenced by α-Zearalenol. This includes investigating its interaction with different estrogen receptor subtypes (ERα and ERβ) and potentially other nuclear receptors, as well as non-genomic signaling pathways nih.gov. Research could explore how α-Zearalenol binding affects receptor conformation, downstream signaling cascades, and gene expression profiles in various cell types and tissues, particularly those relevant to reproductive, immune, and metabolic functions mdpi.comnih.govmdpi.comresearchgate.net. Advanced techniques such as transcriptomics, proteomics, and metabolomics can provide comprehensive insights into the cellular responses triggered by α-Zearalenol exposure researchgate.net. Furthermore, comparative studies on the molecular mechanisms of α-Zearalenol, β-zearalenol, and zearalenone (B1683625) could help clarify the reasons behind their differential estrogenic potencies davidpublisher.com.
In-depth Studies on Epigenetic and Transgenerational Effects
The potential for mycotoxins, including this compound, to induce epigenetic modifications and exert transgenerational effects is an emerging area requiring significant future research mdpi.comresearchgate.netnih.gov. Epigenetic alterations, such as changes in DNA methylation and histone modification, can influence gene expression without altering the underlying DNA sequence and may be heritable researchgate.netnih.gov. Future studies should investigate whether exposure to this compound, particularly during critical developmental windows, can lead to stable epigenetic changes in germ cells or somatic tissues that are transmitted to subsequent generations mdpi.commdpi.com. Research is needed to identify specific genes or genomic regions susceptible to α-Zearalenol-induced epigenetic modifications and to understand how these changes might contribute to long-term health outcomes or altered phenotypes in offspring researchgate.net. Animal models are crucial for these investigations to assess the impact across multiple generations and evaluate potential effects on reproductive health, development, and susceptibility to diseases in later life mdpi.com.
Development of Novel Mitigation and Remediation Strategies
Effective strategies to mitigate this compound contamination in food and feed are essential for reducing exposure risks. Future research should focus on developing novel and more efficient methods for prevention, detoxification, and remediation of α-Zearalenol nih.govd-nb.inforesearchgate.net. This includes exploring innovative pre-harvest strategies, such as developing resistant crop varieties or implementing improved agricultural practices to minimize fungal growth and mycotoxin production researchgate.net. Post-harvest research could focus on advanced physical, chemical, and biological detoxification methods specifically targeting α-Zearalenol nih.govd-nb.info. For instance, studies on the use of specific enzymes or microorganisms capable of degrading or detoxifying α-Zearalenol show promise and warrant further investigation researchgate.netmycotoxinsite.com. The development of effective adsorbents or binding agents that can selectively remove α-Zearalenol from contaminated matrices is another important area for future research d-nb.info.
Comprehensive Risk Assessment Methodologies
Current risk assessment methodologies for mycotoxins often face challenges in fully accounting for the presence and effects of modified mycotoxins and metabolites like this compound, as well as the complexities of co-occurrence with other mycotoxins and contaminants researchgate.netnih.govfeedstrategy.com. Future research should aim to develop more comprehensive risk assessment methodologies that explicitly include this compound and its interactions researchgate.netnih.gov. This requires generating more extensive toxicological data on α-Zearalenol, including chronic exposure studies and investigations into its effects in combination with other frequently co-occurring mycotoxins researchgate.netfeedstrategy.com. Biomonitoring data can play a crucial role in improving exposure assessment by providing insights into human and animal exposure levels to α-Zearalenol and its metabolites researchgate.netnih.gov. Furthermore, developing physiologically based pharmacokinetic (PBPK) models that accurately predict the absorption, distribution, metabolism, and excretion of α-Zearalenol in different species would enhance the accuracy of risk assessments researchgate.net. Research should also address the challenges in analyzing masked and modified forms of mycotoxins to improve detection and quantification in food and feed matrices feedstrategy.comnih.gov.
Q & A
Q. What are the standard analytical methods for detecting alpha-zearalenol in biological samples, and how do they compare in sensitivity?
this compound is typically quantified using chromatographic techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . UPLC-MS/MS offers high sensitivity (detection limits as low as 0.08 µg/kg) and specificity for multi-analyte detection, making it ideal for complex matrices like serum or liver tissue . GC-MS requires derivatization but is cost-effective for single-analyte studies. Method selection depends on matrix complexity, required throughput, and available instrumentation.
Q. How should researchers prepare biological samples (e.g., liver, serum) for this compound analysis to minimize matrix interference?
Sample preparation often involves solid-phase extraction (SPE) using C18 or mixed-mode cartridges to remove lipids and proteins. For liver tissue, homogenization with acetonitrile:water (80:20) followed by centrifugation effectively isolates this compound. Validation studies recommend spiking samples with isotopically labeled internal standards (e.g., ³H-alpha-zearalenol) to correct for recovery losses (29–67%) and matrix effects .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
this compound undergoes glucuronidation (the dominant pathway) and reduction to zearalanols in hepatic microsomes. Rat liver studies show that NADH/NADPH-dependent hydroxysteroid dehydrogenases catalyze reduction, while UDP-glucuronosyltransferases mediate conjugation. Unidentified metabolites suggest additional pathways requiring further characterization .
Q. What in vitro models are used to assess this compound toxicity, and what endpoints are measured?
Common models include mouse Leydig cells (for steroidogenesis disruption) and porcine oocytes (for embryotoxicity). Endpoints include apoptosis markers (e.g., BAX/BCL2L1 ratio), steroid hormone levels (testosterone, estradiol), and blastocyst formation rates. Dose-response studies typically use 10–100 µM concentrations to mimic chronic exposure .
Q. How are analytical methods validated for this compound detection in compliance with regulatory standards?
Validation requires assessing linearity (R² > 0.99), limit of detection (LOD) (0.08–0.19 µg/kg), limit of quantification (LOQ) (0.27–0.64 µg/kg), recovery (29–67%), and relative measurement uncertainty (6–21%) using spiked matrices. Interlaboratory ring tests ensure reproducibility, particularly for multi-residue methods in complex matrices like liver .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound toxicity data across species (e.g., pigs vs. mice)?
Discrepancies in estrogenic effects may arise from species-specific estrogen receptor (ER) binding affinities . For example, this compound impairs porcine embryo development via non-ER pathways (e.g., oxidative stress), whereas murine Leydig cell toxicity correlates with ER-mediated cAMP suppression. Comparative studies using transfected ER reporter cell lines can clarify mechanistic differences .
Q. What strategies optimize this compound detection in multi-analyte screenings without compromising sensitivity?
High-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) enables simultaneous quantification of this compound, zearalenone, and metabolites in a single run. Optimizing collision energy (e.g., 20–35 eV) and using isotopic dilution improve selectivity in complex matrices like traditional Chinese medicines .
Q. What molecular mechanisms underlie this compound’s effects on preimplantation embryo quality?
In porcine embryos, this compound (30–60 µM) downregulates POU5F1 (a pluripotency marker) and increases pro-apoptotic BAX expression, leading to reduced blastocyst cell counts. Transcriptomic profiling via RNA-seq or single-cell sequencing can identify disrupted pathways (e.g., oxidative phosphorylation, DNA repair) .
Q. How do interspecies differences in hepatic metabolism influence this compound toxicity risk assessments?
Rat liver homogenates metabolize this compound at ~100 µg/g/hour, primarily via glucuronidation, whereas human hepatocytes may exhibit slower rates due to polymorphic UDP-glucuronosyltransferase activity. Physiologically based pharmacokinetic (PBPK) modeling integrating species-specific metabolic data improves extrapolation to humans .
Q. What advanced techniques enable simultaneous detection of this compound and its derivatives in environmental samples?
Ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high mass accuracy (<5 ppm) for untargeted screening. Post-acquisition data mining (e.g., molecular networking) identifies structurally related metabolites, such as this compound-14-glucoside, in water or soil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
